5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one
Description
Significance of the Benzothiazole (B30560) Moiety in Contemporary Drug Discovery
The benzothiazole moiety is considered a "privileged scaffold" in drug discovery due to its presence in a wide array of biologically active compounds. chalcogen.roijper.org Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents. researchgate.net
The diverse biological activities associated with the benzothiazole nucleus include:
Anticancer Activity: Many benzothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing efficacy against various cancer cell lines. chalcogen.ro
Antimicrobial Activity: The scaffold is a key component in compounds exhibiting antibacterial and antifungal properties. researchgate.net
Anti-inflammatory and Analgesic Effects: Certain benzothiazole analogues have demonstrated significant anti-inflammatory and pain-relieving properties.
Anticonvulsant Activity: Research has also explored the potential of benzothiazole derivatives in the management of seizures.
The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a vast library of compounds with potentially unique biological profiles. This chemical tractability has sustained the interest of medicinal chemists in exploring this scaffold for novel drug candidates.
Research Context of 5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one and its Analogs
Within the vast family of benzothiazole derivatives, halogenated and alkylated analogs often exhibit modulated biological activities. The introduction of a chlorine atom at the 5-position and a methyl group at the 3-position of the benzo[d]thiazol-2(3H)-one core, as in the case of This compound , would be expected to influence its physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, affect the compound's pharmacokinetic and pharmacodynamic profiles.
While specific research on this compound is not available, studies on related chloro- and methyl-substituted benzothiazole derivatives provide a basis for inferring its potential areas of biological relevance. For instance, various 5-chloro-benzothiazole analogues have been investigated for their antimicrobial and anticancer properties. Similarly, N-alkylation of the benzothiazole ring system is a common strategy to explore structure-activity relationships.
The lack of specific published data for this compound suggests that it may be a novel compound that has not yet been extensively studied or that the research is proprietary and not publicly disclosed. Further investigation would be required to synthesize, characterize, and evaluate the biological potential of this specific molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methyl-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAWIDGVBVJBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513985 | |
| Record name | 5-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-28-9 | |
| Record name | 5-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 3 Methylbenzo D Thiazol 2 3h One and Its Structural Analogs
Classical and Contemporary Synthetic Routes to Benzo[d]thiazol-2(3H)-ones
The foundational structure of benzothiazol-2(3H)-ones is typically assembled through the cyclization of 2-aminothiophenol (B119425) derivatives. Classical methods often involve condensation with carbonyl-containing reagents. For instance, reacting 2-aminothiophenols with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or chloroformates, has been a long-standing approach to form the heterocyclic core. Another established route involves the reaction with urea (B33335) or isocyanates.
Contemporary synthetic strategies have focused on improving efficiency, safety, and substrate scope. Modern approaches often utilize transition-metal catalysis or novel activating agents to facilitate the cyclization under milder conditions. One-pot procedures are increasingly favored to streamline the synthesis and reduce waste. nih.gov For example, a recyclable solid carbonyl source, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, has been used for the one-pot synthesis of benzo[d]thiazol-2(3H)-ones under neutral or acidic conditions, providing the target heterocycles in very good yields. organic-chemistry.org Another contemporary method involves the intramolecular annulation of thiobenzanilides using transition metals. researchgate.net
The synthesis of the specific target compound, 5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one, would typically involve starting with a 2-amino-4-chlorothiophenol precursor, followed by cyclization to form the 5-chlorobenzo[d]thiazol-2(3H)-one core, and subsequent N-methylation to introduce the methyl group at the 3-position.
Regioselective Functionalization and Modification of the Benzothiazol-2(3H)-one Core
Modifying the benzothiazol-2(3H)-one core at specific positions (regioselectivity) is essential for creating a library of analogs with varied properties. While the synthesis often begins with pre-functionalized precursors, direct C-H functionalization of the core structure represents a more advanced and atom-economical strategy.
Recent breakthroughs in C-H activation have enabled the direct derivatization of the benzenoid ring of related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD). nih.govnih.gov Iridium-catalyzed C-H borylation, for example, allows for the regioselective installation of boryl groups at specific positions on the benzene (B151609) ring. nih.govnih.gov These boryl groups serve as versatile handles that can be converted into a wide array of functional groups through subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the introduction of aryl, alkyl, or other substituents. acs.org This strategy provides a powerful tool for accessing derivatives that would be challenging to prepare through traditional linear synthesis. nih.govnih.gov
Furthermore, the generation of novel heteroaryne intermediates, such as 2,1,3-benzothiadiazol-4,5-yne, from functionalized precursors opens up pathways for introducing two adjacent functional groups in a single step through trapping reactions. acs.org These modern techniques offer precise control over the molecular architecture, allowing for systematic exploration of the chemical space around the benzothiazol-2(3H)-one scaffold.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for benzothiazole (B30560) derivatives. mdpi.comnih.gov These approaches aim to minimize or eliminate the use of hazardous solvents and reagents, reduce energy consumption, and improve atom economy. researchgate.net
Key strategies in green benzothiazole synthesis include:
Use of Green Solvents: Water is an ideal green solvent, and methods have been developed for the synthesis of benzothiazole-2-thiols by cyclization in water, avoiding the need for organic solvents. rsc.org
Catalyst-Free and Solvent-Free Reactions: Many modern protocols are designed to proceed without a catalyst or solvent, often utilizing microwave or ultrasound irradiation to drive the reaction. analis.com.my Grinding techniques (mechanochemistry) have also emerged as a solvent-free alternative. ekb.eg
Recyclable Catalysts: The use of heterogeneous or supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), facilitates easy separation and reuse of the catalyst, reducing waste and cost. nih.gov
Alternative Reagents: Carbon dioxide (CO₂) has been explored as a green, renewable C1 source for the synthesis of benzothiazoles from 2-aminothiophenols. mdpi.com
These green methodologies offer sustainable alternatives to traditional synthetic processes, making the production of benzothiazolones more environmentally and economically viable. researchgate.net
Sonochemistry, the application of ultrasound to chemical reactions, has proven to be a valuable tool in green synthesis. kjscollege.com Ultrasound irradiation can significantly accelerate reaction rates, improve yields, and enable reactions to occur at lower temperatures, often under solvent-free conditions. analis.com.mynih.gov This technique promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction medium.
Several studies have demonstrated the efficacy of ultrasound in synthesizing benzothiazole derivatives. For instance, the condensation of 2-aminothiophenol with various aldehydes can be achieved rapidly and in high yields at room temperature under ultrasound irradiation. kjscollege.com This method is often compatible with solvent-free conditions, simplifying the work-up procedure and reducing environmental impact. analis.com.mykjscollege.com The use of ultrasound has been shown to be more effective than conventional heating or simple stirring at room temperature, highlighting its role as a process intensification tool. analis.com.my
| Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Sulfated tungstate | Solvent-free | Not specified | 98 | kjscollege.com |
| Catalyst-free | Solvent-free | 20 min | 65-83 | analis.com.my |
| CuSO₄/Na-ascorbate | Aqueous DMSO | Not specified | Not specified | nih.gov |
| Chitosan Hydrogel | Ethanol | 20 min | High | nih.gov |
This table presents examples of ultrasound-assisted synthesis for benzothiazole and related thiazole (B1198619) derivatives, showcasing the green credentials of this technique.
Synthesis of Advanced Intermediates and Building Blocks for Complex Analogs
To synthesize this compound, a key precursor is a chloro-substituted 2-aminothiophenol. The synthesis of 2-hydrazinyl-4/6-substituted benzo[d]thiazoles, for example, begins with the corresponding 2/4-substituted anilines, which are treated with potassium thiocyanate (B1210189) and bromine in glacial acetic acid to form the aminobenzothiazole ring. nih.gov For the target compound, this would involve starting with an appropriately chlorinated aniline.
Alternatively, direct halogenation of the benzothiazole core can be employed, although this may sometimes lead to mixtures of isomers. A more controlled approach is often the cyclization of pre-halogenated precursors. For instance, the synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives has been achieved through various reaction conditions, starting from halogenated precursors. researchgate.net
Another relevant synthetic pathway involves the reaction of allyl isothiocyanate with a chlorinating agent like sulfuryl chloride or phosphorus pentachloride to produce 2-chloro-5-chloromethyl-1,3-thiazole, demonstrating a method for creating halogenated thiazole building blocks. google.com The synthesis of the closely related 5-chloro-1,3-benzoxazol-2(3H)-one is achieved by reacting 2-amino-4-chlorophenol (B47367) with urea, a method that could be adapted for the corresponding thiophenol to produce the benzothiazolone core. nih.gov These methods highlight the importance of synthesizing specific halogenated intermediates to access the desired final compounds.
Derivatization Strategies and Scaffold Diversification of 5 Chloro 3 Methylbenzo D Thiazol 2 3h One Analogs
Systematic Exploration of Substituent Effects on the Benzo[d]thiazol-2(3H)-one Ring System
The introduction of various substituents onto the benzo[d]thiazol-2(3H)-one ring system can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.
The methyl group at the N-3 position also plays a crucial role. Alkyl groups, being electron-donating, can increase the electron density of the heterocyclic ring. Furthermore, the presence of the N-methyl group eliminates the possibility of hydrogen bond donation at this position, which can be critical for target binding. The size and lipophilicity of alkyl substituents can also impact cell permeability and metabolic stability.
Systematic variations of halogen and alkyl groups on the benzene (B151609) ring of the benzothiazole (B30560) scaffold can lead to a diverse library of analogs with a range of electronic and steric properties. For example, replacing the C-5 chloro group with other halogens (e.g., fluorine, bromine) or introducing additional alkyl groups at other positions on the benzene ring would allow for a systematic investigation of structure-activity relationships (SAR).
Table 1: Potential Impact of Substituents on Analog Properties
| Substituent | Position | Potential Effects on Properties |
| Chlorine (Cl) | C-5 | Electron-withdrawing, influences acidity, potential for enhanced biological activity. |
| Methyl (CH₃) | N-3 | Electron-donating, blocks H-bond donation, increases lipophilicity. |
| Other Halogens (F, Br) | C-5 (hypothetical) | Modulate electronic effects and lipophilicity. |
| Other Alkyl Groups | Benzene Ring (hypothetical) | Alter steric profile and lipophilicity. |
The substituent at the N-3 position of the benzo[d]thiazol-2(3H)-one core has a significant stereoelectronic influence on the molecule. The nitrogen atom's lone pair of electrons participates in the electronic system of the heterocycle. The nature of the substituent on this nitrogen can alter the geometry and electronic distribution of the entire scaffold.
For instance, replacing the methyl group with larger alkyl chains, aryl groups, or functionalized side chains can introduce steric bulk that may influence the preferred conformation of the molecule. This, in turn, can affect how the molecule fits into a biological target's binding site. Electronically, an N-aryl substituent could engage in π-stacking interactions, while a substituent with a hydrogen bond acceptor or donor could form additional interactions with a target protein.
The synthesis of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives has been achieved through reactions like the Mannich reaction, which introduces an aminomethyl group at the nitrogen atom. researchgate.net A similar strategy could be envisioned for the 5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one scaffold, where the N-H precursor would be the starting material for introducing a wide variety of substituents.
Design and Synthesis of Hybrid Molecular Architectures
To explore new chemical space and potentially discover novel biological activities, the this compound scaffold can be integrated into larger, hybrid molecular architectures.
Schiff bases, characterized by the imine (-C=N-) functional group, are versatile intermediates in organic synthesis and are known to possess a wide range of biological activities. The synthesis of Schiff base conjugates of the benzothiazolone scaffold can be a valuable strategy for derivatization. Typically, this involves the condensation of an amino-functionalized benzothiazole with an aldehyde or ketone.
While direct synthesis from this compound is not straightforward, a related approach involves using 2-aminobenzothiazole (B30445) precursors. For example, Schiff bases have been synthesized by reacting substituted 2-aminobenzothiazoles with various aldehydes. nih.govalayen.edu.iqjgpt.co.in A hypothetical route to Schiff base conjugates of the target scaffold could involve the synthesis of a 2-amino-5-chlorobenzothiazole (B1265905) derivative, followed by N-methylation and subsequent condensation with an appropriate aldehyde to form the Schiff base.
Table 2: Representative Schiff Base Syntheses from Related Scaffolds
| Starting Benzothiazole | Aldehyde/Ketone | Resulting Conjugate Type | Reference |
| 2-amino-6-chlorobenzothiazole | o-Vanillin | Imine-linked benzothiazole | researchgate.net |
| Substituted 2-aminobenzothiazole | Substituted benzaldehydes | Imine-linked benzothiazole | nih.gov |
| 2-amino-benzothiazole derivatives | Salicylaldehyde, Saccharin | Imine-linked benzothiazole | jgpt.co.in |
Rapamycin (B549165) is a macrocyclic natural product with potent immunosuppressive and anticancer properties. rsc.org The conjugation of small molecules to rapamycin can create novel bifunctional molecules with unique pharmacological profiles. A general strategy for creating such conjugates involves chemically modifying a hydroxyl group on the rapamycin macrocycle to introduce a linker that can then be attached to the desired small molecule.
The synthesis of rapamycin-peptide conjugates has been reported, demonstrating the feasibility of attaching complex molecules to the rapamycin core. rsc.org In a hypothetical scenario, a derivative of this compound bearing a reactive functional group (e.g., a carboxylic acid or an amine on a side chain) could be coupled to a modified rapamycin molecule. Such a conjugate would combine the structural features of the benzothiazolone with the biological activity of rapamycin, potentially leading to synergistic or novel therapeutic effects. The synthesis of rapamycin derivatives containing a triazole moiety has also been explored as a strategy for creating novel anticancer agents. nih.gov
The fusion or hybridization of the benzothiazolone scaffold with other biologically active heterocycles, such as 1,3,4-thiadiazole (B1197879) and triazoles, is a promising approach for generating novel chemical entities. Both 1,3,4-thiadiazoles and triazoles are known to be present in a variety of medicinally important compounds.
The synthesis of hybrid molecules containing both benzothiazole and triazole or thiadiazole rings has been reported. rsc.orgmdpi.com For example, new heterocyclic compounds containing both 1,2,4-triazole (B32235) and 1,3,4-thiadiazole rings have been synthesized and evaluated for their antimicrobial activity. nih.gov A common synthetic strategy involves the use of a precursor molecule that contains a functional group amenable to the construction of the second heterocyclic ring.
For the this compound scaffold, a potential synthetic route to a triazole hybrid could involve the introduction of a hydrazide functional group, which can then be cyclized to form a triazole ring. Similarly, thiosemicarbazide (B42300) derivatives can serve as precursors for the synthesis of 1,3,4-thiadiazoles. niscpr.res.in The resulting fused or linked hybrid molecules would possess a unique combination of structural features from both heterocyclic systems, potentially leading to novel biological activities.
Elucidation of Molecular Mechanisms of Action for 5 Chloro 3 Methylbenzo D Thiazol 2 3h One Derivatives
Mechanistic Basis of Antimicrobial Effects
The antimicrobial properties of 5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one derivatives are attributed to a multi-targeted approach that disrupts essential cellular processes in microorganisms.
Disruption of Microbial Cell Wall and Membrane Integrity
The bacterial cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. rsc.org Many antibiotics function by inhibiting the biosynthesis of the cell wall or by disrupting the integrity of the cell membrane. rsc.orgresearchgate.net While direct evidence for this compound specifically targeting the cell wall is still emerging, isothiazolinone compounds, a related class, are known to interact with microbial cell membranes. evitachem.com This interaction can lead to the leakage of intracellular components, ultimately resulting in cell death. researchgate.net The lipophilic nature of the benzothiazole (B30560) ring likely facilitates its insertion into the lipid bilayer of the microbial cell membrane, disrupting its fluidity and function.
Interference with Essential Bacterial Metabolic Pathways
Derivatives of this compound have been shown to interfere with key metabolic pathways necessary for bacterial survival. Isothiazolinones, for instance, can inhibit enzymes crucial for cellular processes, leading to metabolic disruption and cell death. evitachem.com Research on a related compound, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), has provided insights into these mechanisms, demonstrating its effectiveness in controlling microbial problems. nih.govresearchgate.net The electrophilic nature of the thiazole (B1198619) ring can lead to covalent modification of essential enzymes, particularly those with cysteine residues in their active sites, thereby inactivating them.
Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)
A promising target for new antibiotics is the bacterial cell division machinery, with the FtsZ protein being a key component. nih.gov FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring, which is essential for bacterial cytokinesis. nih.govnih.gov Several studies have identified thiazole derivatives as potent inhibitors of FtsZ. nih.govnih.govfrontiersin.org For example, a thiazole orange derivative was found to disrupt the dynamic assembly of FtsZ and Z-ring formation by stimulating FtsZ polymerization. nih.govnih.gov This compound exhibited broad-spectrum bactericidal activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov Similarly, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been shown to disrupt the GTPase activity and dynamic assembly of FtsZ, leading to the inhibition of bacterial cell division and subsequent cell death. nih.gov
Table 1: Antibacterial Activity of a Thiazole Orange Derivative Targeting FtsZ
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus (MRSA) | 1.5–3 |
| Vancomycin-resistant Enterococcus (VRE) | 0.75–1.5 |
| E. coli (NDM-1) | 1.5 |
Data sourced from studies on a potent FtsZ-targeting thiazole orange derivative. nih.govfrontiersin.org
Cellular and Biochemical Pathways in Antineoplastic Activity
In addition to their antimicrobial effects, derivatives of this compound have demonstrated significant potential as anticancer agents. Their antineoplastic activity is mediated through the modulation of key cellular pathways that control cell survival and proliferation.
Induction of Apoptosis via Mitochondrial Pathways and Caspase Activation
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. nih.gov Benzothiazole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.govplos.org This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov
Treatment with benzothiazole derivatives has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov Cytosolic cytochrome c then triggers the activation of a cascade of cysteine proteases known as caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell. nih.govnih.gov Studies on various thiazole derivatives have confirmed their ability to induce mitochondrial depolarization and activate caspases, leading to apoptosis in cancer cells. mdpi.comksbu.edu.tr
Table 2: Effect of a Novel Benzothiazole Derivative (YLT322) on Apoptotic Proteins
| Protein | Effect | Pathway |
|---|---|---|
| Bax | Increased expression | Pro-apoptotic |
| Bcl-2 | Decreased expression | Anti-apoptotic |
| Cytochrome c | Release from mitochondria | Apoptotic signaling |
| Caspase-9 | Activation | Initiator caspase |
| Caspase-3 | Activation | Executioner caspase |
Findings from a study on the antineoplastic activity of a novel synthesized benzothiazole derivative, YLT322. nih.govplos.org
Modulation of Cell Cycle Progression (e.g., G1 Phase Arrest)
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Some anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. While direct evidence for this compound inducing G1 phase arrest is an area of ongoing research, related benzothiazole and thiazolidinone derivatives have shown the ability to modulate cell cycle progression. The precise mechanisms often involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key drivers of cell cycle transitions.
Interference with Cellular Signaling Pathways and Protein Expression Levels (e.g., PI3K/AKT/mTOR Pathway)
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, growth, and metabolism. nih.gov Its aberrant activation is a hallmark of many types of cancer, making it a prime target for therapeutic intervention. nih.govbio-connect.nl
Various benzothiazole derivatives have been identified as modulators of this pathway. Studies have shown that certain 2-substituted benzothiazoles can exert potent inhibitory effects on breast cancer cells by downregulating the expression of key genes within the PI3K/Akt/mTOR pathway, alongside the JAK/STAT and ERK/MAPK pathways. nih.gov For instance, one investigation confirmed that a novel benzothiazole derivative, B7, inhibited both AKT and ERK signaling in A431 and A549 cancer cell lines. nih.gov This interference with pro-survival signaling cascades can lead to reduced cell growth, cell cycle arrest, and the induction of apoptosis. nih.gov The anticancer effects of some benzothiazole derivatives are linked to their ability to decrease EGFR protein levels, which is an upstream activator of the PI3K/AKT/mTOR pathway. nih.gov
While these findings highlight a common mechanism for the benzothiazole scaffold, specific studies detailing the direct interaction of this compound or its immediate derivatives with the PI3K/AKT/mTOR pathway components are not extensively documented in the current body of research.
Allosteric and Orthosteric Modulations of Receptor Function
The function of cellular receptors can be modulated by ligands that bind to either the primary (orthosteric) site, where the endogenous ligand binds, or to a secondary (allosteric) site. pitt.edu Allosteric modulators can enhance (positive allosteric modulator, PAM), inhibit (negative allosteric modulator, NAM), or have no direct effect on receptor activity while still modulating the orthosteric ligand's affinity (silent allosteric modulator, SAM). pitt.edu
The benzothiazole scaffold is present in compounds that modulate receptor function. For example, derivatives of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)carboxamide have been shown to act as potent and selective agonists for the cannabinoid CB2 receptor, with binding affinities in the low nanomolar to picomolar range. nih.govresearchgate.net Agonists typically function as orthosteric ligands, directly activating the receptor.
Furthermore, compounds with structural similarities have demonstrated allosteric modulation. For instance, 5-chloroindole, a related heterocyclic compound, has been identified as a potent PAM of the 5-HT₃ receptor, a ligand-gated ion channel. nih.gov This indicates that chloro-substituted heterocyclic structures can interact with allosteric sites on receptors. While these examples show that benzothiazole and related structures can engage in both orthosteric and allosteric modulation, specific data on this compound's activity at any particular receptor is not detailed in the available research.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity Index (Ki hCB1/Ki hCB2) |
|---|---|---|---|
| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)carboxamide series | CB2 | Picomolar to low nanomolar range | Up to 429-fold |
Interaction with Nucleic Acids: DNA Intercalation and Alkylation
Direct interaction with nucleic acids represents a significant mechanism for many anticancer agents. Two primary modes of non-covalent interaction are intercalation, where a planar molecule inserts itself between the base pairs of DNA, and groove binding. researchgate.net
Several complex benzothiazole derivatives have been shown to interact with DNA. Studies on benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives revealed a high affinity for double-stranded DNA, with the interaction occurring through intercalation. nih.gov This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell death. Similarly, metal complexes incorporating benzothiazole Schiff bases have also been found to bind to DNA, primarily through an intercalative mode. researchgate.net
However, not all benzothiazole derivatives act as intercalators. Mechanistic studies of one potent topoisomerase IIα inhibitor, a benzothiazole salt known as BM3, suggested it was not a DNA intercalator but rather a DNA minor groove-binding agent. researchgate.net This highlights the structural diversity within the benzothiazole class and their varied modes of DNA interaction. Specific investigations into whether this compound itself can function as a DNA intercalator or alkylating agent are not present in the reviewed literature.
| Compound Class | Primary Mode of DNA Interaction | Observed Effect |
|---|---|---|
| Benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives | Intercalation | High affinity for dsDNA |
| Metal complexes of benzothiazole Schiff bases | Intercalation | Binding to calf thymus DNA (CT-DNA) |
| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | Minor Groove Binding | Inhibition of human topoisomerase IIα |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Chloro 3 Methylbenzo D Thiazol 2 3h One Analogs
Correlative Analyses of Chemical Structure and Biological Potency
The biological activity of benzothiazole (B30560) derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. QSAR studies on various series of benzothiazole analogs have established correlations between their physicochemical properties and their biological potency. For instance, in the development of anticancer agents based on the benzothiazole scaffold, GQSAR (Group-based QSAR) models have indicated that hydrophobic groups at the R1 position can potentiate anticancer activity chula.ac.th.
For a series of 2-aminobenzothiazole (B30445) derivatives, it has been observed that substitutions at the 2-amino position can lead to compounds with significant antifungal activity. Specifically, the introduction of different heterocyclic moieties can modulate the antifungal spectrum and potency researchgate.netuobaghdad.edu.iq.
The following table illustrates the impact of different substituents on the biological activity of benzothiazole analogs, based on findings from various studies.
| Compound Series | Substituent Variation | Observed Impact on Biological Activity |
| Anticancer Benzothiazoles | Hydrophobic groups at R1 | Increased anticancer potency chula.ac.th |
| Antifungal 2-aminobenzothiazoles | Heterocyclic moieties at the 2-amino position | Modulation of antifungal activity and spectrum researchgate.netuobaghdad.edu.iq |
| Anticonvulsant Benzothiazoles | Alkoxy side chains of varying lengths | Influence on anticonvulsant activity and neurotoxicity nih.gov |
Identification of Key Pharmacophoric Elements and Their Contributions
Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule to interact with a specific biological target. For benzothiazole derivatives, the benzothiazole nucleus itself is a key pharmacophoric element, often involved in π-π stacking and hydrogen bonding interactions with biological targets rsc.org.
Studies on various benzothiazole analogs have identified common pharmacophoric features that contribute to their biological activity. These often include:
Aromatic/hydrophobic regions: The benzothiazole ring system provides a significant hydrophobic surface.
Hydrogen bond acceptors/donors: The nitrogen and oxygen atoms in the thiazolone ring can act as hydrogen bond acceptors, while substituents can introduce both donor and acceptor groups.
Specific linker moieties: The nature and length of linkers connecting the benzothiazole core to other functionalities can be critical for optimal interaction with the target.
Influence of Substituent Stereochemistry and Electronic Properties
The electronic properties of substituents on the benzothiazole ring play a pivotal role in modulating the biological activity of the analogs. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron distribution within the molecule, thereby affecting its interaction with biological targets nih.govnih.govmdpi.com.
For example, a study on the effect of substituents on the electronic and charge transport properties of benzothiazole derivatives demonstrated that the substitution of an electron-withdrawing -NO2 group can lower the HOMO and LUMO energy levels, which can be advantageous for certain applications nih.govmdpi.com. Conversely, the presence of an electron-donating -CH3 group can enhance hole injection aptitude nih.gov.
The following table summarizes the effects of electronic properties of substituents on the characteristics of benzothiazole derivatives.
| Substituent Type | Effect on Electronic Properties | Potential Impact on Biological Activity |
| Electron-Withdrawing Group (e.g., -NO2) | Lowers HOMO and LUMO energy levels nih.govmdpi.com | Can enhance electron injection and influence receptor binding affinity. |
| Electron-Donating Group (e.g., -CH3) | Can raise HOMO energy levels | May improve hole injection properties and modulate target interaction nih.gov. |
Design Principles for Enhanced Target Selectivity and Efficacy
The rational design of benzothiazole derivatives with improved selectivity and efficacy relies on the insights gained from SAR and QSAR studies. Key design principles for this class of compounds include:
Modification of the C-2 position: The 2-position of the benzothiazole ring is a common site for modification to introduce various substituents that can interact with specific biological targets mdpi.com.
Substitution on the benzene (B151609) ring: Introducing substituents on the benzene portion of the benzothiazole nucleus, such as the chloro group at the 5-position, can significantly influence the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity and selectivity.
Molecular hybridization: Combining the benzothiazole scaffold with other pharmacologically active moieties is a strategy used to create hybrid molecules with potentially enhanced or dual biological activities mdpi.com. For example, the synthesis of benzothiazole-triazole hybrids has been explored for developing potent EGFR inhibitors rsc.org.
Computational Approaches to SAR/QSAR Modeling
A variety of computational techniques are employed to model the SAR and QSAR of benzothiazole derivatives, providing valuable predictions and insights for drug design. These methods include:
Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of molecules, such as HOMO and LUMO energies, which can be correlated with their biological activities nih.govnih.govmdpi.com.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. It is used to understand the binding modes of benzothiazole derivatives and to rationalize their structure-activity relationships.
Pharmacophore Modeling: This approach is used to identify the 3D arrangement of essential chemical features that are responsible for a molecule's biological activity.
These computational models are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process for this important class of heterocyclic compounds.
Advanced Computational and Theoretical Investigations of 5 Chloro 3 Methylbenzo D Thiazol 2 3h One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other electronic parameters that govern the compound's behavior.
Density Functional Theory (DFT) for Molecular Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to determine optimized molecular geometries, vibrational frequencies, and various thermodynamic parameters. nih.gov For benzothiazole (B30560) derivatives, calculations are often performed using methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. nih.govnih.gov
Table 1: Representative Geometric Parameters Calculated by DFT (Note: The following data is illustrative of typical results obtained from DFT calculations for similar heterocyclic structures.)
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Length | C-S | 1.76 Å |
| C=O | 1.21 Å | |
| C-Cl | 1.74 Å | |
| N-C(methyl) | 1.47 Å | |
| Bond Angle | C-S-C | 91.5° |
| C-N-C | 125.0° | |
| Dihedral Angle | C-C-N-C | 179.5° |
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their electronically excited states. rsc.org This approach is particularly valuable for predicting and interpreting electronic absorption spectra (UV-Vis). By simulating the excitation of electrons from occupied to unoccupied orbitals upon photon absorption, TD-DFT can determine key parameters such as excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions involved. rsc.orgnih.gov
For benzothiazole derivatives, TD-DFT calculations can help understand how structural modifications influence their photophysical properties. elsevierpure.com The results can be used to assign the electronic transitions observed in experimental spectra, providing a deeper understanding of the molecule's behavior when it interacts with light. These calculations are often performed in both gas phase and in the presence of solvents to see how the environment affects the excited state properties. nih.gov
Table 2: Illustrative TD-DFT Calculated Excitation Properties (Note: This data is representative of typical TD-DFT outputs for related compounds.)
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 310 | 0.152 | HOMO → LUMO |
| S0 → S2 | 285 | 0.098 | HOMO-1 → LUMO |
| S0 → S3 | 250 | 0.230 | HOMO → LUMO+1 |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov This energy gap is also indicative of the charge transfer possibilities within the molecule. rsc.orgresearchgate.net DFT calculations are commonly used to determine the energies of these frontier orbitals and map their electron density distributions, revealing the most probable sites for nucleophilic and electrophilic attack. nih.gov
Table 3: Frontier Molecular Orbital Energies from DFT Calculations (Note: The values are examples based on calculations for related benzothiazole structures.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.58 | Highest Occupied Molecular Orbital |
| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.63 | LUMO - HOMO |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like 5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one, MD simulations can reveal its dynamic behavior and conformational flexibility. By simulating the molecule's movement in a specific environment (e.g., in water or another solvent) over a period of nanoseconds, researchers can explore its stable conformations and the transitions between them. nih.govnih.gov
Key analyses performed on MD simulation trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD tracks how much the molecule's structure deviates from a reference structure over time, indicating whether the simulation has reached equilibrium and if the molecule maintains a stable conformation. nih.gov RMSF measures the fluctuation of individual atoms, highlighting the most flexible regions of the molecule. This information is crucial for understanding how the molecule might adapt its shape, for instance, when binding to a biological target. nih.gov
Table 4: Typical Parameters and Outputs of an MD Simulation (Note: This table provides an example of a typical MD simulation setup and expected results.)
| Parameter | Value/Description | Purpose |
| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |
| Force Field | CHARMM36 | A set of parameters to describe the potential energy of the system. nih.gov |
| Solvent Model | Explicit water model | To simulate the molecule in an aqueous environment. |
| Key Output | RMSD Fluctuation | Typically below 3 Å for stable systems. nih.gov |
| Key Output | RMSF Analysis | Identifies flexible vs. rigid regions of the molecule. |
Ligand-Target Docking and Molecular Recognition Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ekb.eg This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a specific ligand might interact with its biological target.
Protein-Ligand Interaction Profiling
In a molecular docking study, this compound would be treated as a ligand and placed into the binding site of a target protein. researchgate.net Docking algorithms then explore various possible binding poses and score them based on binding affinity or energy. nih.gov A lower docking score generally indicates a more favorable and stable binding interaction. researchgate.net
The analysis of the best-docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the protein's active site. nih.gov Such studies can predict whether the compound is likely to be an inhibitor or activator of the target protein and can guide the design of more potent analogues. nih.gov
Table 5: Example of Molecular Docking Results (Note: This is a hypothetical docking result against a protein kinase target.)
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase XYZ | -8.5 | Lys72 | Hydrogen Bond |
| Leu130 | Hydrophobic | ||
| Asp184 | Hydrogen Bond | ||
| Val55 | Hydrophobic |
Nucleic Acid Binding Mode Predictions
Currently, there are no publicly available research studies or computational models that specifically detail the nucleic acid binding mode of this compound. While computational methods are employed to predict the interaction of small molecules with macromolecules like DNA and RNA, specific molecular docking or molecular dynamics simulation results for this particular compound's interaction with nucleic acids have not been reported in the scientific literature.
In Silico Predictions of Drug-Likeness and Pharmacokinetic Parameters (excluding human data)
A comprehensive in silico analysis of the drug-likeness and pharmacokinetic parameters for this compound has not been specifically published. While numerous computational tools and databases are available for predicting these properties, a detailed and experimentally validated report for this specific compound is not present in the accessible scientific literature. General predictions for related benzothiazole structures can be found, but these are not directly applicable to this compound. Therefore, a specific data table detailing its predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties and compliance with drug-likeness rules, such as Lipinski's rule of five, cannot be accurately generated based on available data.
Strategic Lead Optimization and Preclinical Development Prospects for 5 Chloro 3 Methylbenzo D Thiazol 2 3h One Series
Rational Design for Potency, Selectivity, and Metabolic Stability Enhancement
Rational drug design for the benzothiazole (B30560) series leverages structural biology and computational chemistry to guide the synthesis of analogues with improved pharmacological profiles. The primary goal is to maximize interactions with the biological target, enhance selectivity over off-target proteins, and engineer metabolic stability.
Potency and Selectivity Enhancement: Structure-activity relationship (SAR) studies are fundamental to improving potency. For benzothiazole-based inhibitors, understanding the binding mode within the target's active site is crucial. For instance, in the development of benzothiazole-based DNA gyrase inhibitors, co-crystal structures revealed that the compounds bind to the ATP-binding pocket of the GyrB subunit. nih.govnih.gov This insight allows for targeted modifications. For example, inspection of a crystal structure showed that the carboxamide NH group was not involved in hydrogen bonding, suggesting that N-alkylation could introduce beneficial lipophilic interactions and potentially increase solubility by distorting the planar carboxamide group. nih.gov
Similarly, in the design of benzothiazole-based STAT3 inhibitors, a previously identified hit compound was optimized to create a series with a unique binding mode in the SH2 domain of STAT3. nih.gov This led to the development of compound B19, which demonstrated excellent activity with an IC50 value of 0.067 μM in a luciferase reporter assay. nih.gov The rational design focused on modifications that would block the phosphorylation of STAT3, thereby suppressing the expression of downstream genes. nih.gov
Metabolic Stability: A key challenge in lead optimization is to design compounds that resist rapid metabolic breakdown. Understanding the common metabolic pathways for the chemical scaffold is the first step. For benzothiazoles, metabolism can occur at various positions. Medicinal chemists often block sites of metabolic vulnerability by introducing groups like fluorine atoms or by modifying alkyl groups to prevent oxidation by cytochrome P450 (CYP) enzymes. researchgate.net For example, if a methyl group is identified as a primary site of oxidation, it might be replaced with a cyclopropyl (B3062369) group or incorporated into a more stable ring structure to enhance metabolic stability. monash.edu
Below is a table illustrating how structural modifications can impact the potency of benzothiazole derivatives against a specific target.
| Compound | Modification | Target | IC50 (nM) |
| Hit Compound 1 | Parent Scaffold | DNA Gyrase | 100 |
| Analogue 18 | N-methyl derivative of carboxamide | DNA Gyrase | 50 |
| Analogue 26 | Alkyl part moved to carboxamide N-atom | DNA Gyrase | <10 |
| Analogue 27 | Optimized with dichloro-methyl-pyrrole carboxamido | DNA Gyrase | 5 |
This table is illustrative, based on optimization principles for benzothiazole scaffolds described in cited literature. nih.gov
Strategies for Improving Aqueous Solubility and Membrane Permeability
Poor aqueous solubility is a common hurdle for benzothiazole derivatives, which can limit oral bioavailability. nih.gov Several strategies are employed to overcome this limitation.
Salt Formation: For compounds with acidic or basic functional groups, forming a salt is one of the most effective methods to increase aqueous solubility and dissolution rates. ijpca.org
Introduction of Polar Functional Groups: A common strategy involves incorporating polar groups, such as hydroxyl (-OH), amino (-NH2), or pyridine (B92270) moieties, into the molecular structure. nih.gov This increases the hydrophilicity of the compound, leading to better solubility. For example, the introduction of a pyridine moiety into a benzothiazole series was shown to significantly improve water solubility while maintaining potent anticancer activity. nih.gov
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, which can lead to an increase in dissolution rate according to the Noyes-Whitney equation. ijpca.org
Co-solvency: The solubility of poorly soluble compounds can be increased by adding a water-miscible solvent (a co-solvent) in which the drug is more soluble. ijpca.org
Prodrug Approach: A lipophilic drug can be chemically modified to create a more water-soluble prodrug that, after administration, converts back to the active parent drug through metabolic processes.
Membrane permeability is the other critical factor for oral absorption. While increasing polarity for solubility can sometimes decrease permeability, a balance must be struck. The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility and potentially enhancing permeability. japsonline.com Another advanced approach is the use of self-micro-emulsifying drug delivery systems (SMEDDS), which are mixtures of oils and surfactants that form fine oil-in-water microemulsions in the gastrointestinal tract, improving the absorption of poorly permeable drugs. japsonline.com
The table below summarizes strategies used to enhance the solubility of benzothiazole derivatives.
| Strategy | Mechanism | Example Application | Result |
| Introduction of Pyridine Moiety | Increases polarity and hydrogen bonding potential | Anticancer benzothiazoles | Improved water solubility while retaining nanomolar IC50 values. nih.gov |
| Fine-tuning Lipophilicity | Balancing lipophilic and hydrophilic character | DNA Gyrase Inhibitors | A 10-fold improvement in aqueous solubility was achieved for compound 27 over the initial hit. nih.gov |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex | General for BCS Class II/IV drugs | Increases apparent solubility and dissolution rate. japsonline.com |
Identification and Analysis of Preclinical Metabolites
Identifying and characterizing metabolites is a critical step in preclinical development, as mandated by regulatory authorities like the FDA. nih.gov Metabolites can be active, inactive, or toxic. Understanding the metabolic fate of a drug candidate is essential for interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships and assessing potential safety risks. researchgate.netnih.gov
The process typically involves in vitro and in vivo studies.
In Vitro Models: The drug candidate is incubated with liver microsomes, S9 fractions, or hepatocytes from different species (including human) to identify the primary metabolic pathways. researchgate.net These systems contain the key drug-metabolizing enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases (UGTs).
In Vivo Models: Following administration of the compound to preclinical species (e.g., rats, dogs), plasma, urine, and feces are collected and analyzed to identify the metabolites formed in a whole-organism system.
Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), are used to separate, detect, and structurally elucidate the metabolites. nih.gov For a compound like 5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one, likely metabolic pathways would include oxidation of the methyl group, hydroxylation of the aromatic ring, and subsequent conjugation reactions (e.g., glucuronidation or sulfation). researchgate.net
Advancement of Promising Candidates from Hit-to-Lead Stage
The hit-to-lead (H2L) stage transforms a preliminary "hit" compound, identified from screening, into a more refined "lead" series suitable for extensive optimization. spirochem.com This phase involves synthesizing and testing a focused library of analogues to rapidly explore the structure-activity relationship (SAR) around the hit scaffold. spirochem.comsemanticscholar.org
The key objectives during the H2L phase for a series like this compound include:
Potency Confirmation and Improvement: Confirming the activity of the hit and achieving significant improvements in potency against the primary target. monash.edu
Establishment of SAR: Understanding which parts of the molecule are essential for activity and which can be modified to improve other properties. monash.edu
Assessment of Physicochemical Properties: Evaluating solubility, permeability, and chemical stability.
Early ADME Assessment: Conducting preliminary in vitro assessments of metabolic stability, plasma protein binding, and potential for drug-drug interactions (e.g., CYP inhibition). nih.gov
This process is typically managed through efficient design-make-test-analyze (DMTA) cycles. spirochem.com Promising compounds emerging from the H2L stage will have demonstrated improved potency, selectivity, and drug-like properties, warranting their progression into the more resource-intensive lead optimization phase. spirochem.com For example, the optimization of a benzothiazole DNA gyrase inhibitor involved improving ADME properties, which resulted in analogues with retained antibacterial activity and an improved plasma free fraction. nih.gov The series was also found to be non-genotoxic and devoid of mitochondrial toxicity, key milestones for advancing a candidate. nih.gov
Intellectual Property Landscape and Patent Analysis Pertaining to 5 Chloro 3 Methylbenzo D Thiazol 2 3h One Scaffolds
Review of Patented Chemical Entities and Their Therapeutic Applications
The benzothiazole (B30560) scaffold is a privileged structure in drug discovery, with numerous patents claiming its derivatives for a wide range of therapeutic applications. monash.eduresearchgate.netnih.gov A review of patents filed between 2015 and 2020 highlights the continued interest in this core, with a significant focus on oncology, neurodegenerative diseases, and infectious diseases. monash.eduresearchgate.netnih.gov
Anticancer Agents: A primary therapeutic area for patented benzothiazole derivatives is cancer treatment. monash.eduresearchgate.netnih.gov These compounds have been investigated for their ability to target various mechanisms involved in tumor growth and proliferation. For instance, certain benzothiazole derivatives have been patented as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Neurodegenerative Diseases: The benzothiazole scaffold has also been a key component in the development of agents for neurodegenerative disorders. Notably, derivatives have been designed and patented for the imaging of amyloid plaques in Alzheimer's disease. google.com These compounds, often radiolabeled, serve as diagnostic tools to visualize the pathological hallmarks of the disease in the brain. google.com
Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for novel antibacterial and antifungal agents. Benzothiazole derivatives have emerged as a promising class of compounds in this domain. Patents have been filed for benzothiazole-based molecules demonstrating potent activity against various bacterial and fungal pathogens. google.com
While the above examples pertain to the broader benzothiazole class, they indicate the likely therapeutic avenues that would be explored for derivatives of 5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one, should they be synthesized and patented. A study on 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives as tyrosinase inhibitors for antimelanogenesis applications suggests potential utility in dermatological or cosmetic fields. nih.gov
Below is a table summarizing the therapeutic applications of patented benzothiazole derivatives, which could be extrapolated to potential applications for the specific scaffold of interest.
| Therapeutic Area | Target/Mechanism of Action | Representative Patented Compound Class |
| Oncology | Kinase Inhibition, Apoptosis Induction | Substituted 2-arylbenzothiazoles |
| Neurodegenerative Diseases | Amyloid Plaque Imaging | Radiolabeled 2-phenylbenzothiazole (B1203474) derivatives |
| Infectious Diseases | Inhibition of essential microbial enzymes | Benzothiazole-conjugated bioconjugates |
| Dermatology | Tyrosinase Inhibition | 5-chloro-2-(substituted phenyl)benzo[d]thiazoles |
Analysis of Patent Claims and Structural Novelty
A detailed analysis of patent claims for derivatives specifically stemming from the this compound scaffold is challenging due to the limited number of publicly accessible patents for this precise chemical entity. However, by examining patent claims for the broader benzothiazol-2(3H)-one class, we can infer the likely scope and nature of claims for derivatives of the specific compound .
Patent claims for therapeutic benzothiazole derivatives are typically structured to protect a genus of compounds defined by a core scaffold and variable substituent groups at different positions. The novelty of these patented structures often arises from the unique combination of these substituents, which are designed to modulate the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
For instance, a hypothetical patent for a derivative of this compound might claim a compound of a general formula where the core is fixed, and various substituents are introduced at other positions of the benzothiazole ring system or on appended functional groups. The structural novelty would lie in the specific nature of these substituents and their purported effect on the therapeutic activity.
Common strategies for achieving structural novelty in this chemical space include:
Introduction of diverse substituents: Incorporating a wide range of chemical moieties, such as alkyl, aryl, heteroaryl, and heterocyclic groups, often with various functionalizations.
Modification of linking groups: Altering the nature and length of linkers connecting the benzothiazole core to other pharmacophoric fragments.
Bioisosteric replacements: Substituting certain atoms or groups with others that have similar physical or chemical properties to enhance biological activity or improve drug-like properties.
Emerging Trends in Patenting Benzothiazol-2(3H)-one Derivatives
The patenting trends for benzothiazol-2(3H)-one derivatives mirror the broader evolution of drug discovery and development. Several key trends can be identified from the recent patent literature.
Focus on Targeted Therapies: There is a clear shift from broad-spectrum cytotoxic agents to more targeted therapies. In oncology, for example, patents are increasingly focused on benzothiazole derivatives that inhibit specific kinases or other proteins that are overexpressed or mutated in particular cancer types. This approach promises greater efficacy and reduced side effects.
Multi-target Ligands: Recognizing the multifactorial nature of many diseases, there is a growing interest in developing single molecules that can modulate multiple biological targets. This is particularly evident in the field of neurodegenerative diseases, where compounds that can, for instance, both inhibit amyloid aggregation and reduce oxidative stress are being explored.
Repurposing and New Indications: There is an ongoing effort to find new therapeutic uses for existing patented benzothiazole scaffolds. A compound initially developed for one indication might be found to have efficacy in another, leading to new patents covering the new method of use.
Green Chemistry in Synthesis: While not directly related to the therapeutic use, there is an emerging trend in patenting more efficient and environmentally friendly methods for the synthesis of benzothiazole derivatives. mdpi.com These "green chemistry" approaches are becoming increasingly important in pharmaceutical manufacturing.
Q & A
Q. What are the established synthetic routes for 5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one in laboratory settings?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a common approach involves reacting 5-chloro-2-mercaptobenzothiazole with methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours . Post-reaction purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Key steps include monitoring reaction progress by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and verifying product purity by HPLC (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm structural integrity. For example, the methyl group at position 3 appears as a singlet at δ ~3.4 ppm in ¹H NMR, while the thiazolone carbonyl resonates at δ ~170 ppm in ¹³C NMR .
- IR : A strong absorption band at ~1680–1700 cm⁻¹ corresponds to the C=O stretch of the thiazolone ring .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 214.0 (calculated for C₈H₆ClNOS⁺) .
Advanced Research Questions
Q. How can computational methods (DFT, ab initio) elucidate the electronic and vibrational properties of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and frontier molecular orbitals. For instance:
- HOMO-LUMO Gap : Calculated at ~4.2 eV, indicating moderate reactivity .
- Vibrational Modes : DFT-predicted IR peaks (e.g., C=O stretch at 1695 cm⁻¹) align with experimental data within ±10 cm⁻¹ .
- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., chlorine atom) for reaction site analysis. Software like Gaussian 09 or ORCA is recommended for simulations .
Q. What strategies are used to resolve contradictions in crystallographic data for this compound?
Methodological Answer: Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic) are resolved via:
- High-Resolution XRD : Using synchrotron radiation to improve data quality.
- SHELX Refinement : Iterative refinement with SHELXL-2018 to minimize R-factors (<0.05). Hydrogen bonding networks (e.g., C=O⋯H interactions) are validated using OLEX2 visualization .
- Twinned Data Analysis : For cases of crystal twinning, the HKLF5 format in SHELXL is applied to deconvolute overlapping reflections .
Q. How is the pharmacokinetic profile of this compound evaluated in preclinical studies?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C for 30–60 minutes. Quantify parent compound loss via LC-MS/MS (LLOQ: 1 ng/mL) .
- Plasma Protein Binding : Use equilibrium dialysis (PBS, pH 7.4) and measure free fraction by HPLC-UV .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
